7-(2-hydroxy-3-phenoxypropyl)-8-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a significant structural framework that includes a purine core. This compound is noted for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology due to its structural resemblance to biologically active molecules such as nucleotides.
The compound belongs to the class of purine derivatives, characterized by the presence of a purine ring system. Its structure incorporates multiple functional groups, including hydroxyl, phenoxy, and hydrazinyl moieties, which contribute to its biological activity and reactivity.
The synthesis of 7-(2-hydroxy-3-phenoxypropyl)-8-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves several key steps:
The synthesis typically requires specific reagents and conditions such as temperature control, choice of solvents, and reaction times to ensure high yields and purity.
The molecular formula for this compound is , with a molecular weight of 488.5 g/mol. The IUPAC name reflects its complex structure:
The InChI representation is:
\text{InChI=1S/C26H28N6O4/c1-17-9-7-8-12-21(17)36-16-20(33)15-32-22-23(31(3)26(35)28-24(22)34)27-25(32)30-29-18(2)13-14-19-10-5-4-6-11-19/h4-14,20,33H,15-16H_2,1-3H_3,(H,27,30)(H,28,34,35)/b14-13+,29-18-
The InChI Key is:
\text{TXTONSBSBFLQPK UJSYRLJRSA N}
This compound can participate in various chemical reactions typical for purine derivatives:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions are meticulously controlled to achieve desired transformations while maintaining product integrity.
The mechanism of action for this compound likely involves its interaction with specific biological targets such as enzymes or receptors. Binding to these targets may modulate their activity, leading to biochemical cascades that can influence cellular processes.
Research suggests that compounds with similar structures often exhibit activity by inhibiting or activating certain pathways critical in disease mechanisms. The exact pathways involved would depend on the biological context in which this compound is studied.
The compound's physical properties include:
Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C26H28N6O4 |
| Molecular Weight | 488.5 g/mol |
| Solubility | Soluble in organic solvents (specific solubility data not provided) |
These properties are critical for understanding how the compound behaves in different environments and its potential reactivity.
This compound has several scientific applications:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2